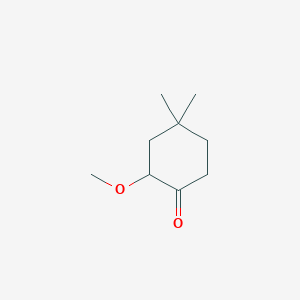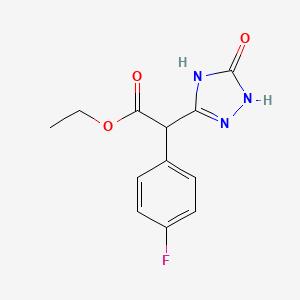
ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for developing new drugs with antifungal, antibacterial, or anticancer properties.
Agriculture: As a potential pesticide or herbicide due to its biological activity.
Materials Science: As a building block for synthesizing advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Affecting cellular pathways involved in growth, metabolism, or apoptosis.
Comparación Con Compuestos Similares
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent.
Rufinamide: An anticonvulsant.
Voriconazole: Another antifungal agent.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl group and the triazole ring, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
1520948-67-7 |
|---|---|
Fórmula molecular |
C12H12FN3O3 |
Peso molecular |
265.24 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorophenyl)-2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C12H12FN3O3/c1-2-19-11(17)9(10-14-12(18)16-15-10)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3,(H2,14,15,16,18) |
Clave InChI |
MFZIVDWLHCPFJG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)F)C2=NNC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
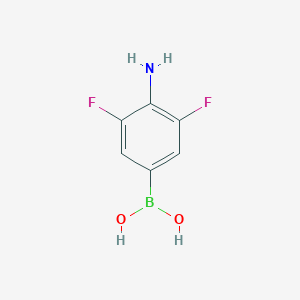
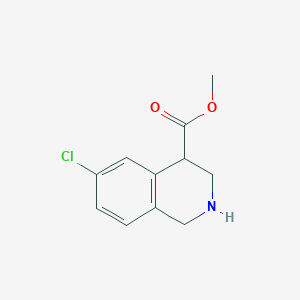
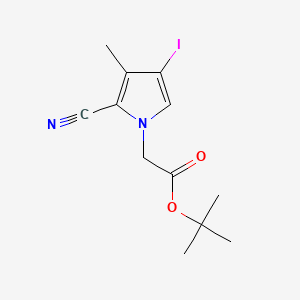
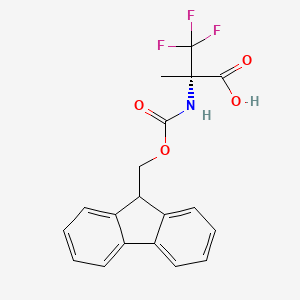

![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
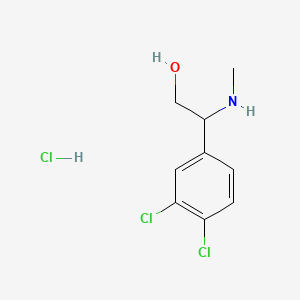
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
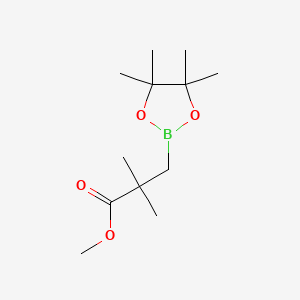
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
